molecular formula C6H16ClNO4 B14133265 Ethanamine, N,N-diethyl-, perchlorate CAS No. 14999-75-8

Ethanamine, N,N-diethyl-, perchlorate

Cat. No.: B14133265
CAS No.: 14999-75-8
M. Wt: 201.65 g/mol
InChI Key: QAORMLJQCDFQBB-UHFFFAOYSA-N
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Description

Ethanamine, N,N-diethyl-, perchlorate is an organic compound with the molecular formula C6H16ClNO4. It is a derivative of ethanamine, where the nitrogen atom is bonded to two ethyl groups and one perchlorate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanamine, N,N-diethyl-, perchlorate can be synthesized through the reaction of diethylamine with perchloric acid. The reaction typically involves the following steps:

    Reaction of Diethylamine with Perchloric Acid: Diethylamine is reacted with perchloric acid under controlled conditions to form the perchlorate salt.

    Purification: The resulting product is purified through recrystallization or other suitable methods to obtain this compound in its pure form.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Ethanamine, N,N-diethyl-, perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into other amine derivatives.

    Substitution: The perchlorate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

Ethanamine, N,N-diethyl-, perchlorate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of ethanamine, N,N-diethyl-, perchlorate involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Diethylamine: A simpler amine with two ethyl groups attached to the nitrogen atom.

    Ethanamine, N-ethyl-: An amine with one ethyl group attached to the nitrogen atom.

    Triethylamine: An amine with three ethyl groups attached to the nitrogen atom.

Uniqueness

Ethanamine, N,N-diethyl-, perchlorate is unique due to the presence of the perchlorate group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be effective.

Properties

CAS No.

14999-75-8

Molecular Formula

C6H16ClNO4

Molecular Weight

201.65 g/mol

IUPAC Name

N,N-diethylethanamine;perchloric acid

InChI

InChI=1S/C6H15N.ClHO4/c1-4-7(5-2)6-3;2-1(3,4)5/h4-6H2,1-3H3;(H,2,3,4,5)

InChI Key

QAORMLJQCDFQBB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.OCl(=O)(=O)=O

Origin of Product

United States

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